molecular formula C14H17NO2 B2586578 N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide CAS No. 1321942-91-9

N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide

Cat. No. B2586578
M. Wt: 231.295
InChI Key: RKVRHCSRUYRDAZ-UHFFFAOYSA-N
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Description

“N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide” is a chemical compound with the CAS Number: 1321942-91-9 . It has a molecular weight of 231.29 and its IUPAC name is N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propionamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Chemistry

Naphthalimide compounds, including those related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, are pivotal in medicinal chemistry due to their broad biological activities. These nitrogen-containing aromatic heterocycles exhibit remarkable interaction capabilities with various biological targets such as DNA, enzymes, and receptors. Their applications span across anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their diverse potential in medicinal applications and biological studies. The ongoing research into naphthalimide derivatives underscores their importance in developing new therapeutic agents and diagnostic tools (Gong et al., 2016).

Naphthalene Derivatives in Genotoxicity Studies

Research into the genotoxic potential of naphthalene derivatives, including 1,4-Naphthoquinone, a compound structurally related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, has provided significant insights. These studies reveal that while such compounds do not induce gene mutations, they exhibit clastogenic effects in vitro. This dichotomy between in vitro clastogenicity and in vivo non-genotoxicity suggests a complex mechanism of action, likely mediated through reactive oxygen species. The understanding of naphthalene derivatives' genotoxic potential is crucial for assessing their safety and therapeutic applications (Fowler et al., 2018).

Applications in Corrosion Inhibition

The structural characteristics of naphthalene derivatives, including their extensive conjugated π-electron systems, make them effective corrosion inhibitors. This property is particularly valuable in industrial applications where metal preservation is crucial. Studies have shown that naphthalene and its derivatives can form strong chelating complexes with metal atoms, protecting against corrosion. Such applications demonstrate the versatility of naphthalene derivatives beyond their biological effects, extending into areas of industrial significance (Verma et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVRHCSRUYRDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(CC1)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide

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